Propafenone (D7 hydrochloride)
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Overview
Description
Mechanism of Action
Target of Action
Propafenone (D7 hydrochloride) primarily targets sodium channels in cardiac muscle cells . It is particularly effective in ventricular arrhythmias . The drug also has weak beta-blocking activity .
Mode of Action
Propafenone acts by inhibiting sodium channels, restricting the entry of sodium into cardiac cells, and resulting in reduced excitation . This leads to a decrease in the excitability of the cells . Propafenone is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .
Biochemical Pathways
The primary biochemical pathway affected by propafenone is the sodium ion influx into cardiac muscle cells . By inhibiting this pathway, propafenone reduces the excitability of these cells, which can help control arrhythmias .
Pharmacokinetics
Propafenone is well absorbed and is predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . Propafenone undergoes extensive presystemic clearance that is saturable, with bioavailability increasing as dosage increases . Its half-life is 2–10 hours in most patients .
Result of Action
The molecular and cellular effects of propafenone’s action include a significant inhibitory effect on the proliferation and colony-forming ability of certain cells . For instance, in esophageal squamous cell carcinoma (ESCC) cells, propafenone was found to induce apoptosis and exert a significantly inhibitory effect on the proliferation and colony-forming ability of ESCC cells in a dose-dependent manner .
Action Environment
Environmental factors such as the patient’s metabolic phenotype can influence the action of propafenone. For example, in so-called slow metabolisers, increased norpropafenone metabolite levels can be more profound and facilitate propafenone toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SA-79 (D7 hydrochloride) involves the deuteration of Propafenone. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out under controlled laboratory conditions to ensure the precise incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of SA-79 (D7 hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reagents to achieve high purity and yield. The compound is then purified and characterized using various analytical techniques to ensure its quality .
Chemical Reactions Analysis
Types of Reactions
SA-79 (D7 hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .
Scientific Research Applications
SA-79 (D7 hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterium-labeled compounds.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological systems.
Medicine: Utilized in pharmacological research to understand the metabolism and pharmacokinetics of deuterium-labeled drugs.
Industry: Applied in the development of new materials and chemical processes that involve deuterium-labeled compounds
Comparison with Similar Compounds
Similar Compounds
Propafenone: The non-deuterated version of SA-79 (D7 hydrochloride) with similar anti-arrhythmic properties.
Propafenone hydrochloride: Another form of Propafenone used in research and clinical settings.
(S)-Propafenone: The enantiomer of Propafenone with distinct pharmacological properties
Uniqueness
The uniqueness of SA-79 (D7 hydrochloride) lies in its deuterium labeling, which provides several advantages in research. Deuterium-labeled compounds often exhibit different metabolic and pharmacokinetic profiles compared to their non-labeled counterparts. This makes SA-79 (D7 hydrochloride) a valuable tool in various scientific studies .
Properties
IUPAC Name |
1-[2-[3-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i1D3,2D2,14D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIHRGFIPXWGEF-YYEJEILISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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